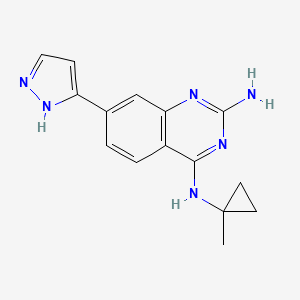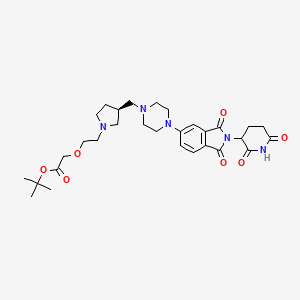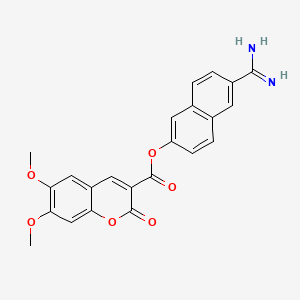
FXIIa-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXIIa-IN-2 is a potent inhibitor of human factor XIIa, a serine protease involved in the initiation of the intrinsic coagulation cascade. This compound has garnered significant interest due to its potential therapeutic applications in preventing thromboembolic diseases without the associated risk of bleeding, which is a common side effect of traditional anticoagulants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FXIIa-IN-2 involves the use of triazole-based chemistryThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process would include rigorous quality control measures to ensure the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions: FXIIa-IN-2 primarily undergoes substitution reactions, where various functional groups are introduced to the triazole core to enhance its inhibitory properties. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include azides, alkynes, and various catalysts such as copper(I) iodide. The reactions are often conducted in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures ranging from room temperature to slightly elevated conditions .
Major Products Formed: The major products formed from these reactions are various substituted triazole derivatives, each with different inhibitory activities against factor XIIa. These derivatives are then screened for their potency and selectivity to identify the most effective inhibitors .
Wissenschaftliche Forschungsanwendungen
FXIIa-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of serine protease inhibition. In biology, it helps in understanding the role of factor XIIa in various physiological and pathological processes. In medicine, this compound is being investigated as a potential therapeutic agent for preventing thromboembolic diseases, such as deep vein thrombosis and pulmonary embolism, without the risk of bleeding .
Wirkmechanismus
FXIIa-IN-2 exerts its effects by binding to the active site of factor XIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream factors in the intrinsic coagulation cascade, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of factor XIIa, which is essential for its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to FXIIa-IN-2 include other triazole-based inhibitors of factor XIIa, such as benzamidine and aminoisoquinoline derivatives. These compounds also target the active site of factor XIIa and inhibit its activity .
Uniqueness: What sets this compound apart from other similar compounds is its high selectivity and potency. While other inhibitors may also target factor XIIa, this compound has been shown to have a higher affinity for the enzyme and greater inhibitory activity, making it a more effective therapeutic agent .
Eigenschaften
Molekularformel |
C23H18N2O6 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(6-carbamimidoylnaphthalen-2-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C23H18N2O6/c1-28-19-10-15-9-17(23(27)31-18(15)11-20(19)29-2)22(26)30-16-6-5-12-7-14(21(24)25)4-3-13(12)8-16/h3-11H,1-2H3,(H3,24,25) |
InChI-Schlüssel |
SYHAFKBWNBYQST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


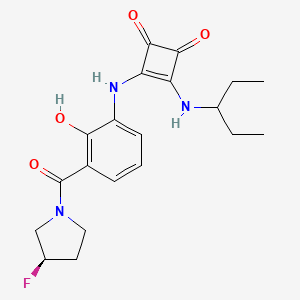


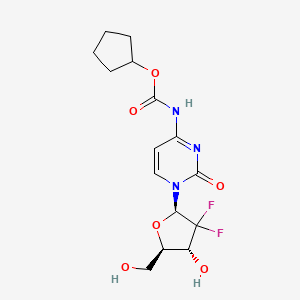

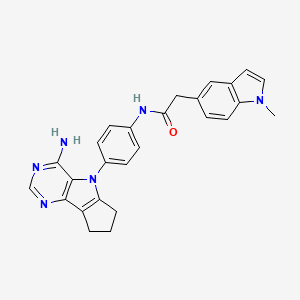

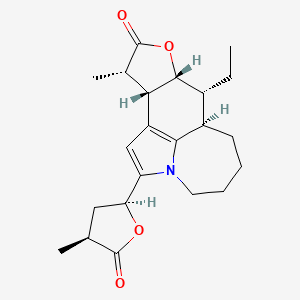
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
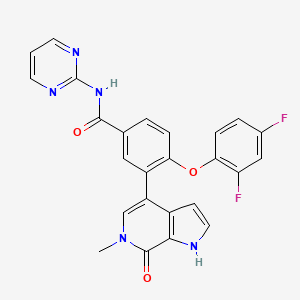
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
